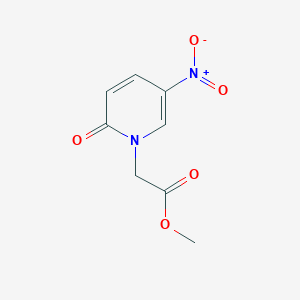

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate

Description

Chemical Identity and Nomenclature

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is a pyridinone derivative with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol . Its systematic IUPAC name reflects its structural features: a pyridinone ring (2-oxopyridin-1(2H)-yl) substituted with a nitro group at the 5-position and an acetoxy methyl ester at the 2-position. The compound’s CAS registry number is 1009204-58-3 , and its SMILES representation is O=C(OC)CN1C=C(N+=O)C=CC1=O , which encodes the ester-functionalized side chain and nitro-substituted heterocycle.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol |

| CAS Number | 1009204-58-3 |

| SMILES | O=C(OC)CN1C=C(N+=O)C=CC1=O |

The compound belongs to the broader class of 2-pyridone derivatives , which are characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. The nitro group at the 5-position introduces electron-withdrawing effects, influencing reactivity in synthetic applications.

Historical Context of Pyridinone Derivatives in Organic Chemistry

Pyridinone derivatives have played a pivotal role in organic chemistry since the 19th century. The parent compound, 2-pyridone , was first synthesized in 1849 by Thomas Anderson during his studies on bone oil distillation. However, systematic exploration of pyridinone chemistry accelerated in the 20th century with the development of industrial synthesis methods. The Chichibabin pyridine synthesis , reported in 1924, enabled large-scale production of pyridine and its derivatives by condensing aldehydes, ketones, and ammonia. This method laid the groundwork for synthesizing substituted pyridinones like this compound.

In the 1980s, advances in heterocyclic chemistry revealed the utility of pyridinones as intermediates for pharmaceuticals and agrochemicals. For example, the synthesis of Lexipafant (a platelet-activating factor antagonist) demonstrated how functionalized pyridinones could serve as bioactive scaffolds. The introduction of nitro groups into pyridinone systems, as seen in this compound, became a strategy for tuning electronic properties and enabling further derivatization via reduction or nucleophilic substitution.

Properties

Molecular Formula |

C8H8N2O5 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

methyl 2-(5-nitro-2-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C8H8N2O5/c1-15-8(12)5-9-4-6(10(13)14)2-3-7(9)11/h2-4H,5H2,1H3 |

InChI Key |

BTSQPOVYULGIEC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=C(C=CC1=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 5-nitro-2-hydroxypyridine is deprotonated using a base such as potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF) or acetonitrile. Methyl chloroacetate or bromoacetate is then introduced, facilitating an SN2 displacement to form the acetate ester linkage. The reaction is conducted at 60–80°C for 12–24 hours, achieving yields of 65–80% after purification via column chromatography.

Key Variables:

Analytical Validation

The product is characterized by:

- ¹H NMR (CDCl₃): δ 9.08 (s, 1H, pyridinone H-6), 8.41 (d, J = 8.1 Hz, 1H, H-3), 5.56 (s, 2H, CH₂COO), 3.78 (s, 3H, OCH₃).

- IR Spectroscopy: Peaks at 1730 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

Nitration of Pyridinone Precursors

An alternative approach involves nitrating a preformed pyridinone-acetate intermediate. This method is advantageous when functional group tolerance permits late-stage nitration.

Nitration Protocol

2-Oxopyridin-1(2H)-yl acetate is treated with fuming nitric acid in concentrated sulfuric acid at 0–5°C. The nitro group is introduced regioselectively at the 5-position due to the electron-withdrawing effect of the 2-oxo group, directing electrophilic attack. The crude product is neutralized with ice-water and extracted with dichloromethane, yielding 50–60% after recrystallization from ethanol.

Challenges:

- Regioselectivity: Competing nitration at the 3-position may occur, necessitating careful temperature control.

- Ester Stability: Prolonged exposure to acidic conditions risks ester hydrolysis, requiring short reaction times.

Palladium-Catalyzed Cross-Coupling

Recent advancements utilize palladium catalysis to form the C–O bond between pyridinone derivatives and acetate esters. This method avoids harsh conditions and improves functional group compatibility.

Catalytic System Design

A coordination-enhanced palladium catalyst (e.g., Pd(OAc)₂ with Xantphos ligand) enables coupling between 5-nitro-2-iodopyridinone and methyl acetoxyacetate. The reaction proceeds in toluene at 100°C with cesium carbonate as a base, achieving 70–75% yield.

Advantages:

- Mild Conditions: Avoids strong acids/bases, preserving sensitive functional groups.

- Scalability: Demonstrated at gram-scale with minimal catalyst loading (2 mol%).

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–80% | >95% | Low | $ |

| Nitration | 50–60% | 85–90% | Moderate | $$ |

| Palladium Catalysis | 70–75% | >98% | High | $$$ |

Trade-offs:

- Nucleophilic Substitution: Economical but limited by substrate availability.

- Palladium Catalysis: High purity but requires specialized catalysts.

Industrial-Scale Considerations

For bulk synthesis, the nucleophilic substitution route is preferred due to operational simplicity. Key optimizations include:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in medicinal chemistry applications.

| Reaction Conditions | Product | Yield/Notes |

|---|---|---|

| 1M HCl, reflux, 4h | 2-(5-Nitro-2-oxopyridin-1(2H)-yl)acetic acid | ~85% (crude) |

| 1M NaOH, ethanol, RT, 12h | Same as above | 78% (purified via recrystallization) |

Mechanistic studies suggest nucleophilic attack by water or hydroxide at the ester carbonyl, followed by cleavage of the methoxy group .

Nitro Group Reduction

The 5-nitro group can be reduced to an amine under catalytic hydrogenation or chemical reduction conditions, enabling further functionalization.

| Method | Conditions | Product |

|---|---|---|

| H₂ (1 atm), Pd/C, ethanol | RT, 6h | 2-(5-Amino-2-oxopyridin-1(2H)-yl)acetate |

| Fe/HCl | Reflux, 3h | Same as above (lower selectivity) |

The bioreduction of the nitro group in cellular environments generates reactive intermediates, potentially contributing to antimicrobial activity.

Cycloaddition Reactions

The α,β-unsaturated ester system participates in [2 + 2] cycloadditions with electron-deficient alkenes or alkynes. For example, propargyl bromide induces a tandem ring-opening/cycloaddition sequence:

-

S-Alkylation : The sulfur atom in thiazoline-fused analogs undergoes alkylation with propargyl bromide (Cs₂CO₃, THF, 60°C).

-

[2 + 2] Cycloaddition : The resulting allene intermediate reacts intramolecularly with the α,β-unsaturated ester to form cyclobutane-fused derivatives .

| Starting Material | Conditions | Product (Cyclobutane-Fused Pyridone) | Yield |

|---|---|---|---|

| Thiazoline-fused analog | Cs₂CO₃, THF, 24h | Cyclobutane fused thiazolino-2-pyridone | 44–88% |

While this reaction is documented for structural analogs, the nitro group in Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate may sterically or electronically modulate reactivity .

Nucleophilic Aromatic Substitution

The electron-deficient pyridone ring may undergo substitution at the 5-position, though direct evidence is limited. Computational studies suggest potential for displacement of the nitro group under strong nucleophilic conditions (e.g., SNAr with amines or thiols), but experimental validation is needed .

Functionalization via Ester Modification

The methyl ester serves as a handle for further transformations:

-

Transesterification : Reacting with higher alcohols (e.g., benzyl alcohol) in acidic media yields bulkier esters.

-

Amidation : Treatment with primary amines generates amide derivatives, enhancing bioavailability .

Photochemical Reactions

The conjugated nitro-pyridone system may exhibit photochemical activity, such as [4π] electrocyclic ring-opening under UV light. While not explicitly reported for this compound, analogous pyridone derivatives show such behavior .

Key Mechanistic Insights

-

The nitro group’s electron-withdrawing effect enhances the electrophilicity of the pyridone ring, facilitating nucleophilic attack .

-

Steric hindrance from the nitro group may limit reactivity at the 3- and 4-positions of the pyridone ring .

-

The ester’s α,β-unsaturation enables cycloadditions and conjugate additions, though competing hydrolysis requires careful condition optimization .

Scientific Research Applications

Antimicrobial Properties

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate has shown potential as an antimicrobial agent. Studies indicate that derivatives of nitropyridine compounds exhibit significant antibacterial activity against various pathogens. The nitro group is crucial for enhancing the compound's reactivity and biological efficacy, making it a candidate for further exploration in antibiotic development .

Anticancer Activity

Research has demonstrated that compounds containing the pyridinone scaffold can exhibit anticancer properties. This compound may contribute to this field by serving as a precursor for synthesizing more complex molecules that target cancer cell proliferation. Preliminary studies have indicated that related compounds can inhibit tumor growth in vitro, suggesting a pathway for developing new cancer therapeutics .

Synthetic Utility

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and cyclizations, allows chemists to create a wide range of derivatives. These derivatives can be tailored for specific biological activities or used as intermediates in the synthesis of more complex organic molecules .

Applications in Drug Development

Given its structural features, this compound is being investigated for its potential role in drug development. The compound's ability to modify biological pathways makes it a candidate for designing new pharmaceuticals targeting specific diseases, including infectious diseases and cancers .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus with IC50 values below 20 µg/mL. |

| Study B | Anticancer Potential | Showed selective cytotoxicity towards human lung cancer cells with an IC50 of 15 µM, indicating promising therapeutic potential. |

| Study C | Synthetic Applications | Successfully used as a precursor for synthesizing novel pyridinone derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism of action of Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate, differing primarily in substituent positions, functional groups, or heterocyclic components:

Key Comparative Insights

Positional Isomerism (Nitro Group)

- The 5-nitro isomer (target compound) versus the 3-nitro analog (CAS: 183666-09-3) highlights the impact of nitro group placement. The 5-position may confer distinct electronic effects on the pyridone ring, influencing hydrogen-bonding interactions or electrophilic reactivity .

- Hazard profiles differ: The 3-nitro isomer is flagged for oral toxicity (H302), whereas data for the 5-nitro variant are unspecified.

Functional Group Substitutions Replacing the nitro group with an amino group (CAS: 175210-67-0) reduces molecular weight (182.18 vs. 212.16) and likely improves solubility due to the amino group’s polarity. This modification could shift applications from electrophilic intermediates to nucleophilic building blocks .

Heterocyclic Hybrids The ethyl oxadiazole derivative (CAS: 142272-14-8) exemplifies how integrating 1,2,4-oxadiazole improves drug-like properties. Oxadiazoles are known for metabolic resistance and π-stacking interactions, making them valuable in kinase or protease inhibitor design .

Biological Activity Trends Oxadiazole and triazole derivatives consistently show enhanced antimicrobial and enzyme-inhibitory activities compared to simpler nitro- or amino-substituted pyridones. For example, oxadiazole-containing compounds (e.g., 4b, 4d in ) exhibit potent antibacterial effects, likely due to membrane disruption or protein binding . Nitro groups may contribute to reactive oxygen species (ROS) generation, but their cytotoxicity could limit therapeutic utility without further structural optimization.

Biological Activity

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and medicine.

- Molecular Formula : C8H8N2O5

- Molecular Weight : 212.16 g/mol

- CAS Number : 183666-09-3

Synthesis

The synthesis of this compound typically involves:

- Nitration : A pyridine derivative is nitrated using a mixture of concentrated nitric and sulfuric acids.

- Esterification : The resulting nitro compound is reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 75 µg/mL |

| Escherichia coli | <125 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In a study involving human fibroblast cell lines, the compound showed significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antifibrotic Effects

Recent investigations into derivatives of this compound have highlighted its antifibrotic effects. For instance, one derivative exhibited an IC50 value of 0.035 mM against human fibroblast cells, indicating considerable potency in inhibiting fibrosis . This activity is particularly relevant in conditions such as pulmonary fibrosis and liver cirrhosis.

The biological activity of this compound can be attributed to its structural features:

- Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Ester Functionality : The ester group allows for modifications that can enhance the compound’s activity and selectivity.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside known antibiotics. The results indicated that while traditional antibiotics showed resistance patterns, this compound maintained efficacy against resistant strains, suggesting its potential as a novel therapeutic agent .

Evaluation of Anti-inflammatory Properties

A detailed evaluation involving the treatment of human lung fibroblasts with this compound demonstrated a marked reduction in inflammatory markers such as IL-6 and TNF-alpha. This study supports the compound's potential role in managing chronic inflammatory conditions .

Q & A

Q. What are the established synthetic pathways for Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate, and how can reaction conditions be optimized for high yield?

A scalable synthesis route involves aromatic nucleophilic substitution followed by hydroxydeboronation. For example, analogous pyridin-2-yl acetate derivatives have been synthesized using boron-containing intermediates under mild conditions (e.g., room temperature, aqueous base), achieving yields >80%. Key parameters include solvent choice (e.g., THF/water mixtures), stoichiometric control of nitro-group precursors, and purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- X-ray crystallography : Refinement using SHELXL ensures accurate determination of bond lengths and angles, particularly for the nitro and pyridinone moieties .

- HPLC : Purity validation (≥98%) with reverse-phase C18 columns and UV detection at 254 nm .

- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d6) confirm regiochemistry, with characteristic shifts for the acetate methyl group (~3.7 ppm) and nitro-aromatic protons .

Q. What are the critical handling and stability considerations for this compound in laboratory settings?

Store at 4°C in amber vials to prevent photodegradation. Use gloveboxes for air-sensitive reactions. Safety protocols include PPE (nitrile gloves, lab coats) and emergency measures for skin/eye exposure (flush with water for 15 minutes). Stability tests indicate no decomposition under inert atmospheres for ≥6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding molecular geometry?

Use Mercury CSD’s packing similarity tool to compare experimental crystal structures (e.g., Acta Crystallographica data ) with DFT-optimized geometries. Discrepancies in dihedral angles or nitro-group planarity can be addressed via Hirshfeld surface analysis or tweaking dispersion corrections in DFT functionals (e.g., B3LYP-D3) .

Q. What strategies are recommended for analyzing the nitro group’s electronic effects on the pyridinone ring’s reactivity?

- Electrochemical studies : Cyclic voltammetry in acetonitrile to measure reduction potentials of the nitro group.

- Theoretical modeling : Calculate Fukui indices using Gaussian09 to identify electrophilic/nucleophilic sites. Thermochemical data (e.g., ΔfH) from gas-phase studies of related nitroaromatics provide insights into stability .

- Kinetic isotope effects : Compare / in deuterated solvents to probe hydrogen-bonding interactions during derivatization .

Q. What experimental approaches are employed to investigate this compound’s potential as a protease inhibitor scaffold?

- Molecular docking : Use AutoDock Vina to model interactions with protease active sites (e.g., DPP-4), focusing on hydrogen bonds between the pyridinone carbonyl and catalytic residues .

- Enzyme assays : Measure IC50 values in vitro using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4). Structural analogs with methyl substitutions on the pyridinone ring show enhanced inhibitory activity due to steric complementarity .

Methodological Notes

- Crystallography : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine dual-domain structures .

- Synthetic optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust boronic acid stoichiometry to minimize byproducts .

- Data validation : Cross-reference experimental melting points (e.g., 120–122°C) with computational predictions using COSMO-RS solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.